amine CAS No. 1251216-05-3](/img/structure/B1527288.png)

[(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine

Vue d'ensemble

Description

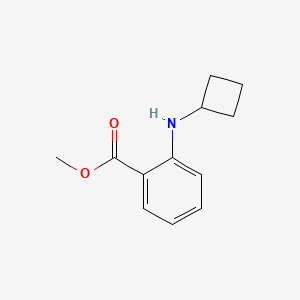

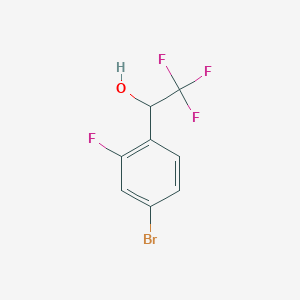

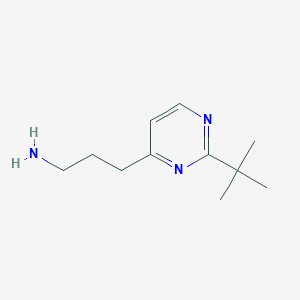

“(3-Bromothiophen-2-yl)methylamine” is an organic compound with the CAS Number: 1251216-05-3 . It has a molecular weight of 250.16 . The IUPAC name for this compound is N-[(3-bromo-2-thienyl)methyl]-2-methoxyethanamine . It appears as a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “(3-Bromothiophen-2-yl)methylamine” is 1S/C8H12BrNOS/c1-11-4-3-10-6-8-7(9)2-5-12-8/h2,5,10H,3-4,6H2,1H3 . The InChI key is QIKIXXJYNGUJGA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(3-Bromothiophen-2-yl)methylamine” is a liquid at room temperature . The storage temperature for this compound is at room temperature .Applications De Recherche Scientifique

Synthesis and Catalysis

- The development of palladium-catalyzed imine hydrolysis processes has been explored, demonstrating the effectiveness of certain bromothiophene derivatives in coupling reactions. This has implications for the synthesis of complex organic molecules and provides insight into mechanistic aspects of transition metal-catalyzed reactions (Gulraiz Ahmad et al., 2019).

- Research on N-functionalized dithieno[3,2-b:2',3'-d]pyrroles has utilized bromothiophene compounds in the synthesis of new conjugated polymeric systems. This showcases the role of these molecules in creating materials with potential applications in electronics and photonics (K. Ogawa & S. Rasmussen, 2003).

- A study on the development of a photolabile amine protecting group suitable for multistep flow synthesis highlights the versatility of methoxyethyl derivatives in synthesizing complex amines, which are crucial for pharmaceuticals and fine chemicals (Han Yueh et al., 2015).

Analytical and Synthetic Applications

- The synthesis of enynes via tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes demonstrates the utility of bromothiophene derivatives in creating compounds with applications in materials science and organic synthesis (M. Feuerstein et al., 2006).

- N-Methylation of amines with methanol in a hydrogen-free system on a combined Al2O3–mordenite catalyst explores the catalytic potential of related compounds in the green synthesis of N-methyl amines, which are significant in various chemical industries (Jiahui Su et al., 2016).

Material Science and Polymer Chemistry

- Organo-photocatalysts for photoinduced electron transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization studies demonstrate how methoxy derivatives can act as catalysts in controlled polymerization processes, leading to the creation of polymers with precise structures for advanced material applications (Jiangtao Xu et al., 2015).

These studies showcase the broad utility of compounds similar to "(3-Bromothiophen-2-yl)methylamine" in various scientific research applications, particularly in organic synthesis, catalysis, and the development of new materials. The results underline the importance of such compounds in advancing knowledge and technology across multiple domains of chemistry.

Safety And Hazards

Propriétés

IUPAC Name |

N-[(3-bromothiophen-2-yl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNOS/c1-11-4-3-10-6-8-7(9)2-5-12-8/h2,5,10H,3-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKIXXJYNGUJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

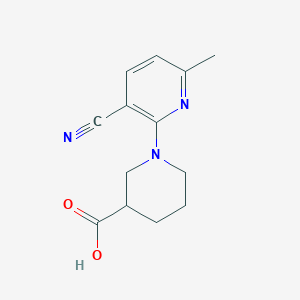

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)